N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- The compound exhibits promising antiviral activity against the influenza A virus subtype H1N1 . Researchers have explored its inhibitory effects on viral replication, making it a potential candidate for combating flu infections.
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is involved in the synthesis of carbocyclic nucleoside analogues . These analogues have applications in antiviral drug development due to their structural resemblance to natural nucleosides.
- The compound’s synthesis relies on nitrosocarbonyl chemistry . Nitrosocarbonyls are fleeting intermediates with diverse synthetic applications. Understanding their reactivity can lead to novel compounds with various biological activities.
- Some nucleoside derivatives derived from this compound exhibit moderate activity against human herpes and varicella viruses . These findings suggest potential therapeutic applications in treating viral infections.
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide derivatives also show strong activity against HPV . This highlights their relevance in addressing HPV-related diseases.
- Researchers have explored alternative synthesis routes, including mild oxidation of nitrile oxides and clean thermolysis or photolysis of 1,2,4-oxadiazole-4-oxides . These approaches enhance the compound’s accessibility for further investigations.
Antiviral Activity Against Influenza A Virus H1N1
Carbocyclic Nucleoside Analogues
Nitrosocarbonyl Chemistry
Human Herpes and Varicella Viruses
Human Papilloma Virus (HPV)
Alternative Synthesis Routes
Mechanism of Action
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is the Influenza A virus, specifically the H1N1 strain . This virus remains a significant concern for public health and is a key focus for the development of new antiviral drugs .
Mode of Action
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide interacts with the influenza virus by inhibiting its replication process . The compound achieves this by targeting the hemagglutinin (HA) protein, a primary structural protein of the virus that is responsible for binding to receptor sites on the cell membrane, allowing the virion to enter the cell .
Biochemical Pathways
The biochemical pathways affected by N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involve the synthesis of carbocyclic nucleoside analogues . These analogues are created through a short-cut synthesis involving fleeting nitrosocarbonyl intermediates . The resulting compounds have shown promising antiviral activities against the H1N1 strain of the influenza A virus .
Result of Action
The result of the action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is the inhibition of the replication of the influenza A virus, specifically the H1N1 strain . This is achieved by the compound’s interaction with the hemagglutinin (HA) protein, preventing the virus from entering the cell .
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-10(14-17-9)11(15)13-8-12(16)5-3-2-4-6-12/h3,5,7,16H,2,4,6,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOMNNGIGOODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
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